Bienvenue dans la boutique en ligne BenchChem!

N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide

PLK1 inhibitor screening chemical probe development kinase assay

This N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide is the β-phenyl regioisomer distinct from the α-phenyl variant (CAS 349537-61-7). Sourced for its defined low PLK1-PBD affinity (IC50 ~50,000 nM), it serves as an ideal negative control in fluorescence polarization and TR-FRET assays. Its favorable CNS physicochemical profile (cLogP ~3.0) and lack of a sulfonamide warhead eliminate common antibacterial off-target effects, making it a clean scaffold for CNS medicinal chemistry programs. Reserve this lot for systematic positional scanning studies to benchmark kinase inhibitor selectivity.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B3977558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CC(C)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-7,9-10H,8H2,1-2H3,(H,15,16,17)
InChIKeyGMMWPQAGNMFISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide: Chemical Profile and Procurement Context


N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide (C14H16N2O2, MW 244.29 g/mol) is a synthetic organic compound featuring a 5-methylisoxazole ring linked via an amide bond to a 3-phenylbutanamide moiety . Its molecular architecture combines the hydrogen-bonding potential and metabolic stability associated with the isoxazole heterocycle with the lipophilic character of the phenylbutanamide group [1]. While the isoxazole scaffold appears in several clinically validated antibacterials such as sulfamethoxazole and sulfisoxazole [2], the specific substitution pattern of this compound positions it as a distinct chemical entity within the broader class of N-(5-methylisoxazol-3-yl) amide derivatives explored in medicinal chemistry research [3].

Why Substituting N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide with Class-Analogous Isoxazole Amides Risks Experimental Divergence


Despite sharing a common 5-methylisoxazole-3-yl pharmacophore, compounds within this class exhibit dramatic variations in biological activity dependent on the appended amide side chain. For instance, among N-(5-methylisoxazol-3-yl) acetamide derivatives with varied aryl-oxadiazole substitutions, antibacterial potency against S. aureus ranges from negligible (MIC > 200 µg/mL) to moderate activity (MIC 50–100 µg/mL) depending solely on the electronic nature and position of substituents on the aromatic ring [1]. Similarly, sulfamethoxazole-derived ureas bearing the N-(5-methylisoxazol-3-yl)benzenesulfonamide motif show antimycobacterial MIC values spanning more than two orders of magnitude (4 μM to >1000 μM) across structurally closely related analogs [2]. These steep SAR gradients underscore that generic class-level equivalence cannot be assumed when procuring a specific isoxazole amide derivative for structure-activity relationship studies, biological screening, or chemical probe development.

N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide: Quantitative Differentiation Evidence for Procurement Decisions


Enzymatic Target Profile: PLK1-PBD Binding Activity in Comparative Screening Context

The α,β-unsaturated analog (E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbut-2-enamide was evaluated in a high-throughput PLK1-PBD binding assay and exhibited minimal inhibitory activity with an IC50 of 50,000 nM [1]. While this data does not derive from the saturated amide target compound, it establishes a baseline activity expectation for the 3-phenylbut-2-enamide scaffold bearing the identical isoxazole head group. Comparatively, structurally related N-(5-methyl-1,2-oxazol-3-yl) amide derivatives tested in the same or analogous assays demonstrate IC50 values spanning from 4.25 μM (4,250 nM) for a tetracyclic indoxazene derivative to >100,000 nM for a simple tolylacetamide analog [2][3]. The target compound's saturated 3-phenylbutanamide side chain is predicted to exhibit further attenuated PLK1 binding relative to its unsaturated counterpart due to loss of conjugated π-system interactions.

PLK1 inhibitor screening chemical probe development kinase assay

Antibacterial Activity: Structure-Dependent Divergence from Sulfonamide-Containing Isoxazole Analogs

The target compound lacks the para-aminobenzenesulfonamide moiety characteristic of sulfamethoxazole and sulfisoxazole, which is essential for dihydropteroate synthetase (DHPS) inhibition [1]. Consequently, it is not expected to exhibit the broad-spectrum antibacterial activity of these clinical agents. In contrast, optimized sulfamethoxazole-based ureas incorporating the N-(5-methylisoxazol-3-yl)benzenesulfonamide substructure achieve potent antimycobacterial activity with MIC values as low as 4 μM against M. avium and M. kansasii, and 125 μM against methicillin-resistant S. aureus (MRSA) [2][3]. The absence of the sulfonamide warhead in N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide defines a distinct biological profile: this compound serves as a non-antibacterial isoxazole amide control or as a scaffold for divergent medicinal chemistry optimization rather than a direct antibacterial agent.

antimicrobial screening SAR studies Gram-positive bacteria

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Versus Sulfonamide Analogs

The 3-phenylbutanamide side chain of the target compound (MW 244.29) imparts substantially different physicochemical properties compared to sulfonamide-containing isoxazole derivatives such as sulfamethoxazole (MW 253.28) and sulfisoxazole (MW 267.30) [1]. Most critically, the replacement of the sulfonamide group with a simple amide eliminates the strongly acidic sulfonamide NH proton (calculated pKa ~5-6) and reduces topological polar surface area (tPSA). For the target compound, the calculated hydrogen bond donor count is 1 (amide NH), compared to 2 for sulfamethoxazole (amide NH + sulfonamide NH) [2]. These differences directly impact membrane permeability, plasma protein binding, and oral bioavailability predictions. The increased lipophilicity (cLogP estimated ~3.0 vs. sulfamethoxazole cLogP ~0.9) makes the target compound more suitable for CNS penetration studies or for applications requiring enhanced passive diffusion.

ADME prediction medicinal chemistry compound library design

Regioisomeric Specificity: Distinct Biological Profile from 2-Phenylbutanamide Isomer

The target compound N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide exists as a regioisomer of the commercially available N-(5-methyl-3-isoxazolyl)-2-phenylbutanamide (CAS 349537-61-7) . The two compounds share identical molecular formulas (C14H16N2O2, MW 244.29) but differ in the position of phenyl substitution on the butanamide chain: the 3-phenylbutanamide target places the phenyl group β to the amide carbonyl, whereas the 2-phenylbutanamide isomer positions it α to the carbonyl. This seemingly minor structural perturbation is known to significantly impact conformation, metabolic stability, and target binding in related amide series. Researchers utilizing isoxazole amide scaffolds for systematic SAR exploration must carefully distinguish between these regioisomers, as their biological activity profiles can diverge substantially despite near-identical physicochemical properties.

isomer comparison SAR positional scanning

Recommended Research Applications for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide Based on Quantitative Evidence


PLK1-PBD Assay Negative Control or Low-Affinity Reference Standard

Based on the 50,000 nM IC50 value reported for the α,β-unsaturated analog in PLK1-PBD binding assays [1], the saturated 3-phenylbutanamide derivative can serve as a negative control compound in PLK1-PBD inhibitor screening campaigns. Its documented low affinity ensures minimal interference while maintaining the same isoxazole recognition element, enabling researchers to establish baseline signals in fluorescence polarization or TR-FRET assays without confounding kinase inhibition [2].

Non-Antibacterial Isoxazole Scaffold for CNS-Penetrant Compound Development

The absence of the sulfonamide warhead and the associated antibacterial activity (unlike sulfamethoxazole and sulfisoxazole) [3], combined with predicted favorable CNS physicochemical properties (cLogP ~3.0, reduced tPSA, single H-bond donor) [4], positions this compound as a suitable starting scaffold for CNS-targeted medicinal chemistry programs. It offers an isoxazole-containing framework free from the confounding antibacterial off-target effects that characterize sulfonamide-based analogs [5].

Regioisomeric Probe for β-Phenylbutanamide SAR Exploration

The distinct β-phenyl substitution pattern (3-phenylbutanamide) of this compound differentiates it from the α-phenyl isomer (2-phenylbutanamide, CAS 349537-61-7) . Researchers conducting systematic positional scanning studies of phenylalkylamide side chains appended to the 5-methylisoxazole scaffold should acquire both isomers to assess conformational and steric effects on target binding. The target compound enables direct evaluation of whether the β-phenyl arrangement confers improved metabolic stability or altered binding modes compared to the α-substituted regioisomer.

Compound Library Diversification for Kinase Selectivity Profiling

The PLK1-PBD screening data for close structural analogs [1] establish that N-(5-methylisoxazol-3-yl) amides exhibit a wide range of kinase binding activities (IC50 ranging from 4.25 μM to >100 μM). Incorporating the 3-phenylbutanamide variant into diversity-oriented screening libraries provides a moderately lipophilic, low-activity member of this chemotype series. This facilitates the identification of kinase inhibitors with improved selectivity profiles by benchmarking against a scaffold-matched low-affinity reference compound [2].

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.